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Compound of Interest

Compound Name:
4-[(3,4-

Dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B1300814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

synthetic intermediate, 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. The information herein is

critical for the verification of its synthesis and for quality control in research and development.

This document details predicted and analogous spectroscopic data, experimental protocols for

obtaining such spectra, and a generalized workflow for its synthesis and characterization.

Core Spectroscopic Data
While a complete, published dataset for 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is not

readily available, the following tables summarize the expected spectroscopic data based on the

analysis of the closely related analogue, 4-(3,4-Dichlorobenzyloxy)-3-hydroxybenzaldehyde,

and general principles of spectroscopic interpretation for aromatic aldehydes and benzyl

ethers.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.90 s 1H Ar-CHO

~7.85 d, J ≈ 8.8 Hz 2H Ar-H (ortho to CHO)

~7.50 d, J ≈ 8.4 Hz 1H
Ar-H (H-5 of

dichlorobenzyl)

~7.45 d, J ≈ 2.0 Hz 1H
Ar-H (H-2 of

dichlorobenzyl)

~7.25 dd, J ≈ 8.4, 2.0 Hz 1H
Ar-H (H-6 of

dichlorobenzyl)

~7.05 d, J ≈ 8.8 Hz 2H Ar-H (ortho to OCH₂)

~5.15 s 2H O-CH₂

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

~191.0 CHO

~163.5 Ar-C-O

~137.0 Ar-C (ipso to CH₂ of dichlorobenzyl)

~133.0 Ar-C-Cl

~131.0 Ar-C-Cl

~132.0 Ar-CH (ortho to CHO)

~130.5 Ar-CH (dichlorobenzyl)

~129.5 Ar-C (ipso to CHO)

~128.0 Ar-CH (dichlorobenzyl)

~115.0 Ar-CH (ortho to OCH₂)

~70.0 O-CH₂

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Description of Vibration

~3050-3100 Aromatic C-H Stretch

~2850-2950 Aliphatic C-H Stretch (CH₂)

~2720, ~2820 Aldehyde C-H Stretch (Fermi doublet)

~1690-1710 C=O Stretch (Aldehyde)

~1580-1600 Aromatic C=C Stretch

~1250 C-O-C Stretch (Aryl ether)

~1100-1200 C-O Stretch

~830 para-substituted Benzene C-H bend

~700-800 C-Cl Stretch
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Table 4: Predicted Mass Spectrometry (MS) Data

m/z Interpretation

280/282/284
[M]⁺ Molecular ion peak (presence of two

chlorine isotopes)

159/161
[M - C₇H₅O]⁺ Fragment corresponding to the

dichlorobenzyl cation

121
[C₇H₅O₂]⁺ Fragment corresponding to the

hydroxybenzaldehyde cation

91 [C₇H₇]⁺ Tropylium ion (from benzyl fragment)

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of approximately 10-20 mg of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is

prepared in about 0.7 mL of deuterated chloroform (CDCl₃). The sample is then transferred to a

5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room

temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total

Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Alternatively, a thin film of the sample can be prepared by dissolving a small amount in a

volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr),

and allowing the solvent to evaporate.

Mass Spectrometry (MS)
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Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. A

dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) is

introduced into the instrument. The mass spectrometer is operated in EI mode at 70 eV. The

mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Synthesis and Characterization Workflow
As no specific signaling pathways involving 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde have

been identified in the literature, a general experimental workflow for its synthesis and

characterization is presented below.

Synthesis Purification

Characterization

4-Hydroxybenzaldehyde +
3,4-Dichlorobenzyl chloride

Williamson Ether Synthesis
(Base, Solvent) Crude ProductWork-up Column Chromatography Pure Product

NMR Spectroscopy
(¹H, ¹³C)

FTIR Spectroscopy

Mass Spectrometry

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization of a target

compound.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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